Home > Products > Screening Compounds P59378 > N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide -

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

Catalog Number: EVT-5090899
CAS Number:
Molecular Formula: C24H21N3O5S
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamide (Compound 3a)

  • Compound Description: This compound is a novel N-1,3-benzoxazol-2yl benzene sulfonamide synthesized and characterized for its antimicrobial activity. In vitro studies demonstrated pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations of 30 ppm and 300 ppm. []
  • Relevance: Both this compound and N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide share the central 1,3-benzoxazole moiety. The presence of this common pharmacophore, known for its diverse biological activities, suggests potential similarities in their mechanism of action and biological profiles. []

4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide (Compound 3b)

  • Compound Description: Similar to Compound 3a, this compound is another novel N-1,3-benzoxazol-2yl benzene sulfonamide synthesized and evaluated for its antimicrobial activity. This compound also exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations of 30 ppm and 300 ppm. []
  • Relevance: This compound shares the core 1,3-benzoxazole structure with N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide. This structural similarity, combined with the reported antimicrobial activity, highlights the potential of compounds containing the 1,3-benzoxazole scaffold for developing novel antimicrobial agents. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound I)

  • Compound Description: This compound features a 1,3-benzodioxole ring system and a trimethoxyphenyl group. Its supramolecular structure is characterized by intramolecular N-H…O hydrogen bonds, weak C-H…O hydrogen bonds, and π-π stacking interactions involving the 6-amino-1,3-benzodioxol-5-yl moieties. []
  • Relevance: Although not directly containing the 1,3-benzoxazole ring, this compound presents a structurally similar 1,3-benzodioxole moiety, differing only by an oxygen atom. This close structural resemblance, especially within the context of exploring heterocyclic compounds, makes it relevant to understanding the structure-activity relationships of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide and its potential biological activities. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one (Compound II)

  • Compound Description: This compound also contains the 1,3-benzodioxole ring system, differing from Compound I by the substitution on the phenyl ring. Its supramolecular structure is characterized by the formation of centrosymmetric hydrogen-bonded tetramers. []
  • Relevance: Similar to Compound I, the presence of the 1,3-benzodioxole ring system, closely related to the 1,3-benzoxazole moiety in N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide, warrants its inclusion as a related compound. Studying compounds with such subtle structural variations can provide valuable insights into the influence of specific functional groups on biological activity and contribute to a more comprehensive understanding of structure-activity relationships. []

N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1,3]oxazine-6-yl]-phenyl}-nicotinamide (Compound 5c)

  • Compound Description: This compound belongs to a series of novel [, ]-oxazine derivatives synthesized and evaluated for their in vitro anti-inflammatory and antioxidant activities. Compound 5c exhibited significant anti-inflammatory activity in bovine serum albumin and protease assays and notable antioxidant activity in DPPH and nitric oxide assays at various concentrations. []
  • Relevance: While this compound does not share the exact 1,3-benzoxazole core with N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide, it belongs to the broader class of heterocyclic compounds containing a six-membered ring with one oxygen and one nitrogen atom. This structural similarity, coupled with its promising biological activities, makes it a relevant compound for comparison and understanding the potential therapeutic applications of compounds within this chemical space. []

N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1,3]oxazine-6-yl]-phenyl}-nicotinamide methane (Compound 5e)

  • Compound Description: This compound is another member of the series of novel [, ]-oxazine derivatives described above. Like Compound 5c, it demonstrated significant anti-inflammatory and antioxidant activities in various in vitro assays. []
  • Relevance: Similar to Compound 5c, this [, ]-oxazine derivative shares a structural resemblance with N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide due to the presence of a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. This structural analogy, along with its reported biological activities, highlights the potential of exploring related heterocyclic scaffolds for developing novel therapeutic agents. []

3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones (Series 6a-n)

  • Compound Description: This series represents a group of benzoxazole-associated benzothiazine-4-ones synthesized and characterized for their antimicrobial and antioxidant activities. Several compounds within this series, specifically 6b, 6c, 6e, 6j, 6m, and 6n, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, the entire series showed promising antioxidant activity. []
  • Relevance: These compounds share the 1,3-benzoxazole moiety with N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide. This direct structural link, in conjunction with their reported antimicrobial and antioxidant activities, underscores the importance of the 1,3-benzoxazole scaffold in medicinal chemistry and its potential for developing new therapeutic agents. []
  • Compound Description: This compound is a classical antifolate analogue incorporating a novel furo[2,3-d]pyrimidine ring system. It was designed as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and exhibited moderate to good DHFR inhibitory activity (IC50 10-6-10-8 M) and significant cytotoxicity toward various tumor cell lines. []
  • Relevance: While not sharing the exact 1,3-benzoxazole ring, this compound represents a class of heterocyclic compounds with potential anticancer activity. Exploring diverse heterocyclic systems, including those with similar biological activities like this compound, can provide valuable insights into developing novel therapeutic agents, even if they don't directly contain the 1,3-benzoxazole structure like N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide. []
  • Compound Description: This compound is the N-9 methyl analog of Compound 1, also designed as a dual TS and DHFR inhibitor. It displayed enhanced DHFR inhibitory activity compared to Compound 1 and showed significant cytotoxicity towards various tumor cell lines. []
  • Relevance: Similar to Compound 1, this compound belongs to a class of heterocyclic compounds with potential anticancer activity. Despite lacking the 1,3-benzoxazole ring present in N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide, studying such structurally diverse heterocyclic compounds with known biological activities can provide valuable information for designing and developing new therapeutic agents. []

2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines (Compounds 3-6)

  • Compound Description: These four compounds represent a series of nonclassical antifolates designed as potential inhibitors of DHFR, including those from Pneumocystis carinii and Toxoplasma gondii. Each compound in this series features different substituents on the phenyl ring. []
  • Relevance: Although these compounds don't directly contain the 1,3-benzoxazole moiety found in N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide, their classification as nonclassical antifolates and potential DHFR inhibitors makes them relevant for comparison. Investigating different classes of compounds with similar biological targets can offer valuable insights into alternative strategies for drug development and enhance our understanding of structure-activity relationships in a broader context. []

Properties

Product Name

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H21N3O5S/c1-29-19-12-15(13-20(30-2)21(19)31-3)22(28)27-24(33)25-16-8-6-7-14(11-16)23-26-17-9-4-5-10-18(17)32-23/h4-13H,1-3H3,(H2,25,27,28,33)

InChI Key

GYASXNQPGZCVHG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.